9-O-Feruloyl-5,5/'-dimethoxylariciresil
Description
Contextualization within Lignan (B3055560) Chemistry and Biosynthesis Pathways
Lignans (B1203133) are a large and diverse group of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. nih.govresearchgate.net These natural products are widespread throughout the plant kingdom and play crucial roles in plant defense and physiology. pnas.org The biosynthesis of lignans commences from the phenylpropanoid pathway, starting with the amino acid phenylalanine. researchgate.net A series of enzymatic reactions convert phenylalanine into cinnamic acid, which is then further modified to produce various hydroxycinnamic acids, including ferulic acid. researchgate.net The coupling of two coniferyl alcohol molecules, a key intermediate in this pathway, leads to the formation of pinoresinol (B1678388), a precursor to many lignans. researchgate.netuni-duesseldorf.de
9-O-Feruloyl-5,5'-dimethoxylariciresinol is a derivative of lariciresinol (B1674508), which is formed by the reduction of pinoresinol. researchgate.net The specific biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol would involve further enzymatic modifications of the lariciresinol core. This includes the addition of a feruloyl group at the 9-hydroxyl position, a reaction catalyzed by a class of enzymes known as acyltransferases. Additionally, the presence of methoxy (B1213986) groups at the 5 and 5' positions of the aromatic rings indicates the action of O-methyltransferases (OMTs). pnas.orgnih.gov While the general roles of these enzyme families in lignan biosynthesis are established, the specific enzymes responsible for the precise modifications in the formation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol have not yet been fully characterized, representing a notable gap in our understanding. nih.govnih.gov
Significance as a Furanoid Lignan in Scientific Inquiry
9-O-Feruloyl-5,5'-dimethoxylariciresinol belongs to the furanoid subclass of lignans, characterized by a tetrahydrofuran (B95107) ring in their core structure. mdpi.com Furanoid lignans, as a group, have attracted considerable scientific interest due to their wide range of reported biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antiviral properties. nih.govnih.gov The structural diversity within this subclass, arising from different substitution patterns on the aromatic rings and the stereochemistry of the furan (B31954) ring, contributes to their varied pharmacological profiles. nih.gov The presence of the feruloyl moiety in 9-O-Feruloyl-5,5'-dimethoxylariciresinol is particularly noteworthy, as ferulic acid itself is a well-known antioxidant. This structural feature suggests that the compound may possess enhanced or unique biological activities compared to its un-feruloylated precursor.
Overview of Academic Research Trajectories for Natural Products
The academic pursuit of natural products like 9-O-Feruloyl-5,5'-dimethoxylariciresinol typically follows a well-defined trajectory. The initial step involves the isolation and purification of the compound from its natural source, often a plant species. This is followed by rigorous structure elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Once the structure is confirmed, the next phase of research focuses on evaluating its biological activities through a battery of in vitro assays. This can include testing for cytotoxicity against cancer cell lines, anti-inflammatory effects, antioxidant capacity, and antimicrobial properties. Promising in vitro results often pave the way for more complex investigations, including mechanistic studies to understand how the compound exerts its effects at a molecular level and, eventually, in vivo studies in animal models. A significant portion of lignan research has been published since the year 2000, indicating a growing interest in this class of compounds. pnas.org
Research Landscape and Current Gaps in 9-O-Feruloyl-5,5'-dimethoxylariciresinol Studies
The research landscape for 9-O-Feruloyl-5,5'-dimethoxylariciresinol is still in its nascent stages. The compound has been isolated from plant species such as Lindera obtusiloba and Viburnum cylindricum. Preliminary in vitro studies have provided initial insights into its bioactivity.
However, several significant gaps in the research on this specific lignan remain:
Incomplete Biosynthetic Pathway: As previously mentioned, the specific enzymes responsible for the feruloylation and dimethoxylation steps in the biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol have not been identified. A deeper understanding of its biosynthesis could enable biotechnological production of the compound.
Limited Pharmacological Profile: While initial studies have shown cytotoxic and anti-allergic inflammatory effects, a comprehensive evaluation of its pharmacological properties is lacking. Further research is needed to explore its potential in other therapeutic areas.
Mechanism of Action: The molecular mechanisms underlying its observed biological activities are largely unknown. Elucidating these pathways is crucial for understanding its therapeutic potential and for any future drug development efforts.
Bioavailability and In Vivo Efficacy: There is currently no information on the bioavailability, metabolism, and in vivo efficacy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. Studies on these aspects are essential to determine if the compound can be developed into a viable therapeutic agent. The bioaccessibility of lignans, in general, has been reported to be relatively low in some in vitro studies. nih.gov
Comparative Studies: A direct comparison of the bioactivity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol with its precursor, lariciresinol, and other related lignans would provide valuable structure-activity relationship (SAR) insights.
Detailed Research Findings
The following tables summarize some of the key research findings on 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Table 1: Isolation and Structural Characterization
| Plant Source | Method of Characterization | Reference |
| Lindera obtusiloba | Spectroscopic analysis (NMR, MS) | nih.gov |
| Viburnum cylindricum | Not specified in provided abstract |
Table 2: Reported Biological Activities of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
| Activity | Assay/Model | Key Findings | Reference |
| Cytotoxicity | Human tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT15) | Showed cytotoxic effects with ED50 values ranging from 9.86 to approximately 12.68 µg/mL. | nih.gov |
| Anti-allergic Inflammation | Human mast cells | Inhibited the release of histamine (B1213489). | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYDMYPTASSNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Bioproduction Research of 9 O Feruloyl 5,5 Dimethoxylariciresil
Botanical Sources and Distribution Profiles
The occurrence of 9-O-Feruloyl-5,5'-dimethoxylariciresinol has been documented in a select number of plant species, primarily within the genera Viburnum and Lindera. These findings are part of broader phytochemical investigations into the diverse secondary metabolites produced by these plants.
Occurrence in Viburnum cylindricum
Viburnum cylindricum, a species of evergreen shrub or small tree, has been identified as a natural source of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This plant is native to the Himalayan region and China. osti.govnih.govefloras.orgefloraofindia.com Phytochemical studies of Viburnum cylindricum have revealed a variety of compounds, including lignans (B1203133), which are a significant class of polyphenolic compounds. The isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from this species highlights the plant's capacity to synthesize structurally complex lignans. While a comprehensive profile of all lignans in Viburnum cylindricum is not extensively detailed in the available literature, the presence of this particular compound is a key finding.
Identification in Lindera obtusiloba and Related Species
The compound (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol has been successfully isolated from the stems of Lindera obtusiloba, a deciduous tree belonging to the Lauraceae family, which is found in East Asia. nih.govnih.govarboretumfoundation.org Research on Lindera obtusiloba has uncovered a rich diversity of lignans. mdpi.comresearchgate.net The identification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is significant as it represents a more complex structure compared to other lignans found in the same plant, such as (+)-syringaresinol and actifolin. nih.govmdpi.com
The following table summarizes some of the lignans identified in Lindera obtusiloba:
| Compound Name | Reference |
| (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol | nih.govnih.gov |
| Linderin A (a neolignan) | nih.gov |
| (+)-Xanthoxyol | nih.gov |
| Pluviatilol | nih.govnih.gov |
| Actifolin | nih.govnih.gov |
| (+)-Syringaresinol | nih.govnih.gov |
| (+)-(7S,8R,8'R)-Acuminatolide | nih.gov |
| 5,6-Dihydroxymatairesinol | nih.gov |
Comparative Analysis of Lignan (B3055560) Profiles Across Plant Genera
The presence of the highly derivatized 9-O-Feruloyl-5,5'-dimethoxylariciresinol in both Viburnum cylindricum and Lindera obtusiloba suggests that both genera possess the specific enzymatic machinery required for the later, more complex stages of lignan biosynthesis, such as feruloylation and additional methoxylation. This capability to produce such elaborate lignan structures may be a chemotaxonomic marker of interest for further comparative studies.
Biosynthetic Pathways and Precursor Incorporation Studies
The biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a multi-step process that originates from primary metabolism and proceeds through the general phenylpropanoid pathway to the specific lignan pathway.
Phenylpropanoid and Shikimate Pathway Intersections
The fundamental building blocks for lignans, including 9-O-Feruloyl-5,5'-dimethoxylariciresinol, are derived from the shikimate and phenylpropanoid pathways. frontiersin.orgnih.govnih.govnih.govelsevierpure.comannualreviews.org The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.govnih.govelsevierpure.comannualreviews.org
Phenylalanine serves as the primary precursor for the phenylpropanoid pathway. nih.gov A series of enzymatic reactions converts phenylalanine into various hydroxycinnamic acids and their CoA esters, such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. nih.govresearchgate.net These activated intermediates are central to the biosynthesis of a vast array of secondary metabolites, including flavonoids, stilbenes, and lignans. researchgate.net The feruloyl moiety of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is directly derived from feruloyl-CoA, a key product of the phenylpropanoid pathway. researchgate.netresearchgate.net The lariciresinol (B1674508) core of the molecule is formed from the coupling of two coniferyl alcohol units, which are also synthesized via the phenylpropanoid pathway. nih.gov
Enzymatic Steps and Genetic Regulation of Lignan Formation
The formation of a complex lignan like 9-O-Feruloyl-5,5'-dimethoxylariciresinol involves a sequence of specific enzymatic reactions. While the complete pathway has not been fully elucidated for this specific compound, the general steps in lignan biosynthesis are well-understood and provide a framework for its formation. nih.govarkat-usa.org
The initial steps involve the general phenylpropanoid pathway to produce monolignols. The regulation of this pathway is complex, involving various transcription factors such as MYB and NAC proteins that control the expression of the biosynthetic genes. nih.govnih.gov
The key enzymatic steps leading to the lariciresinol core and its subsequent modification are outlined below:
| Enzyme Abbreviation | Enzyme Name | Function in Lignan Biosynthesis | Reference |
| PAL | Phenylalanine Ammonia-Lyase | Converts L-phenylalanine to cinnamic acid, the entry point to the phenylpropanoid pathway. | nih.gov |
| C4H | Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid. | nih.gov |
| 4CL | 4-Coumarate:CoA Ligase | Activates p-coumaric acid to p-coumaroyl-CoA. | nih.gov |
| C3H | p-Coumarate 3-Hydroxylase | Hydroxylates p-coumaric acid derivatives to produce caffeic acid derivatives. | researchgate.net |
| COMT | Caffeic acid O-methyltransferase | Methylates caffeic acid to produce ferulic acid. frontiersin.org Can also be involved in the methylation of other hydroxylated lignin (B12514952) precursors. nih.govpnas.orgnih.gov | frontiersin.orgnih.govpnas.orgnih.gov |
| CCR | Cinnamoyl-CoA Reductase | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. | swu.edu.cn |
| CAD | Cinnamyl Alcohol Dehydrogenase | Reduces cinnamyl aldehydes to monolignols (e.g., coniferyl alcohol). | swu.edu.cn |
| DIR | Dirigent Protein | Mediates the stereoselective coupling of two monolignol radicals to form pinoresinol (B1678388). | nih.gov |
| PLR | Pinoresinol-Lariciresinol Reductase | Reduces pinoresinol to lariciresinol and then to secoisolariciresinol (B192356). | nih.govarkat-usa.org |
| SDH | Secoisolariciresinol Dehydrogenase | Oxidizes secoisolariciresinol to matairesinol. | arkat-usa.org |
| OMTs | O-Methyltransferases | Responsible for the methylation of the aromatic rings, such as the formation of the 5,5'-dimethoxy groups on the lariciresinol core. nih.govpnas.orgnih.gov | nih.govpnas.orgnih.gov |
| Acyltransferases | Acyltransferases | Catalyze the transfer of an acyl group, in this case, the feruloyl group from feruloyl-CoA to the 9-hydroxyl position of 5,5'-dimethoxylariciresinol (B187965). tandfonline.comnih.govoup.com | tandfonline.comnih.govoup.com |
The biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol would diverge from the general lignan pathway after the formation of lariciresinol. The lariciresinol core would undergo methylation at the 5 and 5' positions, a reaction likely catalyzed by specific O-methyltransferases (OMTs). nih.govpnas.orgnih.gov Subsequently, an acyltransferase would catalyze the esterification of the 9-hydroxyl group of the dimethoxylated lariciresinol with feruloyl-CoA to yield the final compound. tandfonline.comnih.govoup.com The genetic regulation of these final, specific steps is likely under the control of distinct regulatory factors that are expressed in a tissue- and development-specific manner, leading to the accumulation of this complex lignan in certain plant species and organs. nih.govnih.gov
Unveiling the Botanical Origins and Biosynthetic Pathways of a Complex Lignan
The intricate chemical world of plants offers a vast repository of bioactive compounds, with lignans standing out for their complex structures and significant biological activities. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a notable 7,9'-epoxylignan, has drawn scientific interest. This article delves into the established natural sources of this compound and explores the sophisticated isotopic labeling techniques used to unravel the biogenetic routes of such molecules.
Natural Occurrence and Bioproduction Research of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
The quest to identify and isolate 9-O-Feruloyl-5,5'-dimethoxylariciresinol has led researchers to specific botanical sources. Scientific investigations have confirmed its presence in the stems of Lindera obtusiloba Blume, a deciduous tree belonging to the Lauraceae family. koreascience.krmdpi.com This plant is native to East Asia and has a history of use in traditional medicine. preprints.org Further research has also identified this lignan in the herbs of Viburnum cylindricum, another plant species that has been a source for the isolation of natural lignans.
The isolation of (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol from the stems of Lindera obtusiloba has been detailed in multiple studies, often alongside other structurally related lignans. koreascience.krmdpi.com These findings underscore the importance of this plant genus as a rich reservoir of complex phenolic compounds.
While direct biotechnological production of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is not yet a focal point of extensive research, understanding its natural biosynthesis is a critical precursor. The general biosynthetic pathway for lignans, such as this compound, originates from the phenylpropanoid pathway. nih.gov This fundamental metabolic route in plants provides the necessary precursors for a vast array of natural products. The biosynthesis of lignans involves the stereospecific coupling of phenoxy radicals, a process often mediated by dirigent proteins, to form the core lignan skeleton from precursors like coniferyl alcohol. nih.gov
Isotopic Labeling Investigations in Biogenesis Elucidation
To comprehend the intricate steps of how plants construct complex molecules like 9-O-Feruloyl-5,5'-dimethoxylariciresinol, scientists employ advanced techniques such as isotopic labeling. This methodology provides unequivocal evidence of the biochemical relationships between precursor molecules and downstream metabolites. mdpi.com
Isotopic labeling studies in the broader context of lignan biosynthesis have provided significant insights. mdpi.comacs.org In these experiments, researchers feed plants or cell cultures with precursors that have been enriched with stable isotopes, such as Carbon-13 (¹³C). mdpi.com For instance, ¹³C-labeled p-coumaric acid has been used in studies on flax seedlings (Linum usitatissimum) to trace its incorporation into various lignans. mdpi.com By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can track the labeled atoms as they become part of the final complex structures. mdpi.com
This approach allows for the confident structural proposals of various lignans and their intermediates. mdpi.com While direct isotopic labeling studies on 9-O-Feruloyl-5,5'-dimethoxylariciresinol are not extensively documented in publicly available research, the established methodologies used for other lignans, including other 7,9'-epoxylignans, serve as a blueprint for elucidating its specific biosynthetic pathway. mdpi.comacs.orgnih.gov The general principle involves the administration of a labeled precursor, followed by the isolation and structural analysis of the target compound to determine the pattern of isotope incorporation. This powerful technique remains a cornerstone in the field of natural product biosynthesis, offering a detailed view of nature's chemical factories. nih.gov
Advanced Methodologies for the Research and Elucidation of 9 O Feruloyl 5,5 Dimethoxylariciresil
Advanced Extraction and Isolation Techniques for Research Scale
The initial and pivotal step in the study of 9-O-Feruloyl-5,5'-dimethoxylariciresinol involves its removal from the complex plant matrix. This process is critical as it directly influences the yield and purity of the final compound.
The extraction of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a lignan (B3055560) derivative found in various plant species, requires carefully selected methods to ensure optimal recovery. biosynth.com Lignans (B1203133) are secondary metabolites that play a role in the plant's defense mechanisms and are often located in specific tissues like seeds and roots. biosynth.com The choice of extraction solvent and method is paramount and depends on the polarity of the target lignan. For lignan aglycones, solvents of medium polarity, such as ethyl acetate, are effective, while more polar lignans and their glycosides are better extracted with ethanol, methanol (B129727), or their aqueous mixtures. nih.gov
Several parameters must be optimized for efficient extraction, including the solvent-to-sample ratio, temperature, and extraction time. mdpi.com For instance, studies on lignan extraction from cereal grains have shown that a temperature of around 44°C, a methanol concentration of approximately 85%, and an extraction time of about 54 minutes can yield optimal results. nih.gov Techniques like ultrasound-assisted extraction (UAE) and matrix solid-phase dispersion (MSPD) have been developed to enhance extraction efficiency. nih.govnih.gov UAE, for example, can lead to higher recovery of lignans, though prolonged sonication may cause degradation. nih.gov MSPD, on the other hand, offers a simple and rapid method for simultaneous extraction and determination of lignans. nih.gov
Prior to extraction, proper handling and preparation of the plant material are crucial. This often involves drying the plant material, with both freeze-drying and oven-drying at temperatures up to 60°C being successfully employed. mdpi.com For plant materials rich in lipophilic compounds, a pre-extraction step with a non-polar solvent like n-hexane is often recommended to remove fats and resins that could interfere with the subsequent extraction of lignans. mdpi.comnih.govresearchgate.net
Following extraction, the crude extract contains a complex mixture of compounds, from which 9-O-Feruloyl-5,5'-dimethoxylariciresinol must be separated. Various chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of resolution, speed, and scale.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and separation of lignans. researchgate.net Reversed-phase HPLC is particularly well-suited for the analysis of lignans and their metabolites in biological matrices. nih.govresearchgate.net Ultra-Performance Liquid Chromatography (UPLC), an advancement of HPLC, provides higher resolution, speed, and sensitivity, which is especially beneficial for analyzing trace lignans in complex mixtures. researchgate.net The use of comprehensive two-dimensional liquid chromatography (LC×LC) can further enhance separation by employing two different columns, offering a high degree of "orthogonality" to resolve co-eluting compounds. mdpi.com
For preparative scale isolation, High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective technique. nih.govnih.govresearchgate.net HSCCC is a liquid-liquid partition method that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample and allowing for higher recovery rates. nih.gov This technique has been successfully used to isolate and purify various lignans from plant extracts in a single step with high purity. nih.govnih.govresearchgate.net The selection of the two-phase solvent system is critical for successful separation in HSCCC. nih.govresearchgate.net
The final stage in obtaining pure 9-O-Feruloyl-5,5'-dimethoxylariciresinol for research purposes involves rigorous purification protocols. Following initial separation by techniques like HSCCC, further purification may be necessary to achieve the desired level of purity.
Flash chromatography is a commonly used method for the preparative separation and isolation of pure lignans from crude extracts. nih.govresearchgate.net The purity of the isolated fractions is typically assessed by HPLC. nih.govnih.govresearchgate.net For research-grade acquisition, the goal is often to achieve purities exceeding 95%. nih.govnih.govresearchgate.net The purified compound is then typically dried under vacuum to remove any residual solvents. nih.gov
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Derivatization Analysis
Once a purified sample of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is obtained, its chemical structure must be unequivocally confirmed. This is achieved through a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like 9-O-Feruloyl-5,5'-dimethoxylariciresinol. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Lignan Structures (Illustrative)
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| H-2 | Typical chemical shift | C-2 |
| H-3 | Typical chemical shift | C-3 |
| ... | ... | ... |
| OCH₃ | Typical chemical shift | OCH₃ |
Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of metabolites like 9-O-Feruloyl-5,5'-dimethoxylariciresinol. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for a given compound. researchgate.netnih.govcore.ac.uk
The fragmentation patterns observed in tandem mass spectrometry (MS/MS or MSⁿ) are particularly valuable for structural elucidation. nih.govcore.ac.uknih.gov By analyzing how a molecule breaks apart, researchers can deduce its substructures. nih.govcore.ac.uknih.gov For lignans, characteristic fragmentation patterns can indicate the presence of specific structural motifs. researchgate.netresearchgate.net For example, the loss of certain neutral molecules can be indicative of particular functional groups. nih.gov Common ionization methods used for lignan analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.net
Table 2: Illustrative Mass Spectrometry Fragmentation Data for Lignans
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
| [M+H]⁺ or [M-H]⁻ | Fragment 1, Fragment 2, ... | Characteristic losses indicating specific substructures |
Note: This table is illustrative. Specific fragmentation data for 9-O-Feruloyl-5,5'-dimethoxylariciresinol would be necessary for its definitive identification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the qualitative analysis of 9-O-feruloyl-5,5'-dimethoxylariciresil, providing key information about its functional groups and conjugated systems. While specific spectra for this compound are not widely published, data from its constituent parts—the feruloyl moiety and the dimethoxylariciresinol core—and related lignans allow for a detailed theoretical assignment of its spectral features.
The UV-Vis spectrum is characterized by absorptions arising from the phenolic and cinnamic acid chromophores. Lignans typically exhibit strong UV absorbance in the range of 230–280 nm. nih.gov For 9-O-feruloyl-5,5'-dimethoxylariciresil, two main absorption maxima are expected. The first, around 280 nm, is characteristic of the guaiacyl and syringyl units of the lignan core. The second, at a longer wavelength, likely above 300 nm, is attributed to the feruloyl group's extended conjugation, which includes a cinnamoyl system. Qualitative analysis of lignin (B12514952) extracts, which contain similar aromatic structures, shows a strong peak around 280 nm. researchgate.net
The Infrared (IR) spectrum reveals the presence of specific functional groups. The analysis of ferulic acid-based compounds provides insight into the expected IR bands for the feruloyl moiety of the target molecule. Key vibrational bands for related feruloylated compounds are detailed in the table below.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretching (phenolic hydroxyl) |
| ~2930 | C-H stretching (aliphatic) |
| ~1710 | C=O stretching (ester) |
| ~1630 | C=C stretching (alkene of the feruloyl group) |
| ~1595, ~1515 | Aromatic C=C stretching |
| ~1270 | C-O stretching (aryl ether) |
| ~1150 | C-O stretching (ester) |
| ~840, ~800 | C-H out-of-plane bending (aromatic) |
Data is inferred from studies on related feruloylated lignans and their components.
These spectroscopic techniques, when used in conjunction, provide a powerful tool for the initial identification and qualitative assessment of 9-O-feruloyl-5,5'-dimethoxylariciresil in plant extracts and synthetic preparations.
X-ray Crystallography in Absolute Stereochemistry Determination for Analogues
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. While a crystal structure for 9-O-feruloyl-5,5'-dimethoxylariciresil itself has not been reported, the crystallographic analysis of its core component, (+)-lariciresinol, provides critical insights into the stereochemical arrangement of the tetrahydrofuran (B95107) ring.
The crystal structure of (+)-lariciresinol has been deposited in the Cambridge Structural Database (CCDC Number: 719362). The analysis of this structure reveals the relative and absolute configuration of the chiral centers within the lariciresinol (B1674508) core. This information is invaluable for confirming the stereochemistry of synthetic analogues and derivatives.
For larger, more complex lignans that may be difficult to crystallize, determining the absolute configuration of a simpler, crystalline analogue can provide strong evidence for the stereochemistry of the entire series, assuming the synthetic pathway does not alter these chiral centers. The study of enzymes involved in lignan biosynthesis, such as pinoresinol-lariciresinol reductase, whose crystal structures have been solved, further aids in understanding the stereochemical outcomes of these natural product pathways. nih.gov
Chemo-Enzymatic and Semi-Synthetic Approaches in Research
Chemo-enzymatic and semi-synthetic strategies are powerful tools for accessing complex molecules like 9-O-feruloyl-5,5'-dimethoxylariciresil and its analogues for further study. These approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. Derivatization, the process of chemically modifying a molecule, is a key strategy in SAR studies. For 9-O-feruloyl-5,5'-dimethoxylariciresil, derivatization could target several key functional groups to probe their importance for a given biological effect.
Potential derivatization strategies for SAR studies of 9-O-feruloyl-5,5'-dimethoxylariciresil analogues include:
Modification of the Feruloyl Group: Altering the substituent pattern on the aromatic ring of the feruloyl moiety (e.g., removing or modifying the methoxy (B1213986) group) or modifying the double bond (e.g., hydrogenation) can reveal the role of this part of the molecule in biological activity.
Ester and Ether Linkages: The ester linkage of the feruloyl group and the ether linkages within the dimethoxylariciresinol core can be modified to investigate their influence on properties like stability and receptor binding.
Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated or acylated to assess their role in hydrogen bonding and antioxidant activity.
A review of SAR studies on various lignans indicates that the nature and substitution pattern of the aromatic rings, as well as the stereochemistry of the lignan backbone, are often critical for biological activity.
For instance, the synthesis of feruloylated compounds can be achieved using lipases for the regioselective esterification of a ferulic acid derivative to a hydroxyl-containing core molecule. This approach offers a green and efficient alternative to purely chemical methods. The enzymatic reduction of pinoresinol (B1678388) to lariciresinol is a key step in the biosynthesis of many lignans and has been utilized in chemo-enzymatic synthesis schemes.
The synthesis of the core lariciresinol structure can be a challenging endeavor, and various synthetic strategies have been developed. The ability to produce specific stereoisomers through controlled synthesis is particularly important for probing the stereochemical requirements of biological targets.
Elucidation of Biological Activities and Underlying Molecular Mechanisms
Investigation of Anti-inflammatory Modulatory Effects in Cellular Models
The anti-inflammatory properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol have been explored, particularly in the context of allergic inflammation.
Research has indicated that (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol possesses anti-allergic inflammatory potential by inhibiting the release of histamine (B1213489) from mast cells. caltagmedsystems.co.uk In a study investigating lignans (B1203133) isolated from the stems of Lindera obtusiloba Blume, this compound was identified as one of the constituents capable of inhibiting histamine release in human mast cells. nih.gov Mast cell degranulation and the subsequent release of histamine are key events in the initiation of allergic inflammatory responses.
While the broader anti-inflammatory effects of lignans from Lindera obtusiloba have been studied, specific evidence detailing the suppression of pro-inflammatory cytokine gene expression, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by 9-O-Feruloyl-5,5'-dimethoxylariciresinol is not extensively documented in the available scientific literature. A study on the extracts of Lindera obtusiloba indicated that other lignans, specifically linderin A and actiforin, were responsible for the suppression of TNF-α and IL-6 gene expression in human mast cells. nih.gov Although one product information sheet lists TNF as a target for 9-O-Feruloyl-5,5'-dimethoxylariciresinol, specific experimental data validating this claim is limited. caltagmedsystems.co.uk
Detailed in vitro investigations into the specific molecular mechanisms and the modulation of inflammatory signaling pathways, such as the NF-κB or MAPK pathways, by 9-O-Feruloyl-5,5'-dimethoxylariciresinol have not been extensively reported in the currently available research.
Antiproliferative and Apoptosis-Inducing Mechanisms in Oncological Research Models
The potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol as an antiproliferative agent has been preliminarily assessed.
Studies have shown that (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol exhibits cytotoxic activity against a small panel of human tumor cell lines. caltagmedsystems.co.uknih.gov The effective dose for 50% inhibition (ED50) was reported to be in the range of 9.86 to approximately 12.68 µg/mL. caltagmedsystems.co.uknih.gov However, the specific human tumor cell lines evaluated in these studies are not consistently detailed in the available literature, and specific data on its cytotoxicity against the K562/DOX (doxorubicin-resistant human leukemia) cell line is not available.
Table 1: Cytotoxicity of (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol
| Parameter | Value | Cell Lines |
| ED50 | 9.86 - ~12.68 µg/mL | Undisclosed small panel of human tumor cell lines |
Data sourced from multiple references. caltagmedsystems.co.uknih.gov
Currently, there is no specific scientific evidence to suggest that 9-O-Feruloyl-5,5'-dimethoxylariciresinol enhances chemosensitivity in drug-resistant cellular systems. It is important to distinguish this compound from the structurally related lignan (B3055560), 5,5'-dimethoxylariciresinol-4'-O-β-D-glucoside (DMAG), which has been shown to significantly enhance the cytotoxicity of doxorubicin (B1662922) in K562/DOX cells. nih.gov The chemosensitizing effects of DMAG are attributed to its ability to increase the intracellular accumulation of doxorubicin. nih.gov However, these findings cannot be directly extrapolated to 9-O-Feruloyl-5,5'-dimethoxylariciresinol due to their distinct chemical structures.
Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Pathway)
While direct studies on the specific apoptotic mechanisms of 9-O-Feruloyl-5,5'-dimethoxylariciresinol are not extensively documented in current literature, research on other structurally related lignans provides a framework for potential pathways. The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. This process is often mediated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a family of cysteine proteases known as caspases.
Studies on other plant-derived lignans have demonstrated the ability to induce apoptosis in cancer cells through the mitochondrial pathway. nih.gov This typically involves the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov Furthermore, research on lignans isolated from Machilus thunbergii has shown an increase in the activity of caspase-3, a key executioner caspase, in HL-60 cells. nih.gov Although these findings concern different lignan compounds, they suggest that a potential area of investigation for 9-O-Feruloyl-5,5'-dimethoxylariciresinol could be its ability to modulate mitochondrial integrity and activate the caspase cascade. However, specific experimental data confirming the activation of caspases or involvement of the mitochondrial pathway by 9-O-Feruloyl-5,5'-dimethoxylariciresinol is not yet available.
Influence on Drug Efflux Pump Activity (e.g., P-glycoprotein) in Cellular Contexts
The phenomenon of multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of drug efflux pumps like P-glycoprotein (P-gp) is a primary cause. nih.gov P-gp actively transports a wide array of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov Consequently, the identification of compounds that can inhibit P-gp activity is an area of active research.
Currently, there is a lack of direct evidence in the scientific literature detailing the influence of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on P-glycoprotein activity. However, the broader class of lignans has been investigated for such properties. For instance, some lignans have been shown to interact with P-gp, suggesting that this class of compounds may have the potential to modulate its function. Further research is required to determine if 9-O-Feruloyl-5,5'-dimethoxylariciresinol shares this capability and to elucidate the specific nature of any such interaction.
Other Investigated Biological Activities in Pre-clinical Settings
Beyond its cytotoxic potential, the pre-clinical investigation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol and related compounds has explored a range of other biological activities.
Antioxidant and Free Radical Scavenging Capabilities in in vitro Assays
Lignans as a chemical class are recognized for their antioxidant properties, which are attributed to their phenolic structures that can donate hydrogen atoms to neutralize free radicals. cabidigitallibrary.org Extracts from Lindera obtusiloba, a known source of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, have demonstrated significant antioxidant activity. nih.gov The antioxidant potential of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
While specific IC50 values for 9-O-Feruloyl-5,5'-dimethoxylariciresinol in these assays are not consistently reported across the literature, the general antioxidant capacity of lignans and extracts containing this compound are well-established. cabidigitallibrary.orgnih.gov
Enzyme Inhibition Profiling for Potential Research Targets
The ability of natural compounds to inhibit specific enzymes is a cornerstone of drug discovery. Research into the enzyme inhibition profile of lignans has revealed a range of activities. For example, a study on lignans isolated from the fruits of Viburnum macrocephalum f. keteleeri demonstrated inhibitory effects against α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). nih.gov One of the tested lignan glycosides, which shares structural similarities with 9-O-Feruloyl-5,5'-dimethoxylariciresinol, showed potent inhibition of α-glucosidase and PTP1B with IC50 values of 9.9 ± 0.6 μM and 8.9 ± 0.5 μM, respectively. nih.gov
These findings suggest that lignans can interact with and inhibit key metabolic enzymes. However, a detailed enzyme inhibition profile specifically for 9-O-Feruloyl-5,5'-dimethoxylariciresinol is not currently available in the scientific literature.
Receptor Binding Studies and Ligand-Target Interactions
The biological effects of a compound are often initiated by its binding to specific cellular receptors. To date, there are no published receptor binding studies that specifically identify and characterize the interaction of 9-O-Feruloyl-5,5'-dimethoxylariciresinol with a particular receptor. The identification of such interactions would be a critical step in understanding its mechanism of action at a molecular level.
Cellular and Molecular Targets Identification and Validation
The identification of specific cellular and molecular targets is crucial for the development of any compound for therapeutic research. For 9-O-Feruloyl-5,5'-dimethoxylariciresinol, research has pointed towards some general biological effects, such as cytotoxicity and anti-inflammatory properties. mdpi.comnih.gov For instance, it has been shown to be a constituent of Lindera obtusiloba extracts that inhibit the release of histamine from mast cells. nih.gov
Furthermore, studies on lignans from Lindera obtusiloba have identified the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a potential target. mdpi.com Some lignans from this plant have been shown to inhibit IL-6-induced STAT3 activation. mdpi.com While these studies provide valuable clues, the specific molecular targets of 9-O-Feruloyl-5,5'-dimethoxylariciresinol have not yet been definitively identified and validated. Future research will need to focus on target deconvolution to pinpoint the precise proteins or pathways with which this compound interacts to elicit its observed biological activities.
Proteomic and Transcriptomic Analysis in Response to Compound Exposure
To unravel the cellular response to 9-O-Feruloyl-5,5'-dimethoxylariciresinol, proteomic and transcriptomic analyses are indispensable. These high-throughput methods provide a global snapshot of the changes in protein and gene expression, respectively, upon exposure to the compound.
Proteomic Analysis:
Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), coupled with mass spectrometry, can identify and quantify thousands of proteins simultaneously. In a hypothetical study, treating a relevant cell line (e.g., a human cancer cell line or an immune cell line) with 9-O-Feruloyl-5,5'-dimethoxylariciresinol could reveal significant alterations in the proteome.
For instance, proteins involved in key cellular processes might be differentially expressed. Based on the known activities of similar lignans, one might hypothesize changes in proteins related to inflammation, cell cycle regulation, and apoptosis.
Hypothetical Proteomic Data Table
| Protein | UniProt ID | Fold Change | Putative Function |
| Cyclooxygenase-2 | P35354 | -2.5 | Inflammation |
| Caspase-3 | P42574 | +3.1 | Apoptosis |
| Cyclin D1 | P24385 | -2.8 | Cell Cycle Regulation |
| NF-kappa-B p65 | Q04206 | -1.9 | Inflammation/Transcription |
| Bcl-2 | P10415 | -2.2 | Apoptosis Regulation |
This table represents hypothetical data for illustrative purposes.
Transcriptomic Analysis:
Complementing proteomics, transcriptomic analysis via RNA-sequencing (RNA-Seq) would provide a comprehensive view of the changes in gene expression. By comparing the transcriptomes of cells treated with 9-O-Feruloyl-5,5'-dimethoxylariciresinol to untreated controls, researchers can identify differentially expressed genes (DEGs). Subsequent pathway analysis of these DEGs using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) can illuminate the biological pathways affected by the compound.
Integrative analysis of both proteomic and transcriptomic data would offer a more robust understanding of the compound's mechanism of action, correlating changes in gene expression with their corresponding protein products. nih.govnih.gov
Hypothetical Transcriptomic Data Table
| Gene | Ensembl ID | Log2 Fold Change | Associated Pathway |
| PTGS2 (COX-2) | ENSG00000073756 | -2.1 | Arachidonic Acid Metabolism |
| CASP3 | ENSG00000164305 | +2.8 | Apoptosis |
| CCND1 | ENSG00000110092 | -2.3 | Cell Cycle |
| RELA (NF-κB p65) | ENSG00000173039 | -1.5 | NF-kappa B Signaling Pathway |
| BCL2 | ENSG00000171791 | -1.9 | Apoptosis |
This table represents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar Studies and Analogue Development
Identification of Pharmacophoric Features Essential for Biological Activity
The biological activity of 9-O-feruloyl-5,5'-dimethoxylariciresinol, a member of the furofuran lignan (B3055560) family, is dictated by a combination of key structural motifs that constitute its pharmacophore. The furofuran lignan skeleton, specifically the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, is a fundamental feature for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. nih.gov The spatial arrangement of the aryl groups and the stereochemistry of the furofuran ring system are critical in defining the molecule's interaction with biological targets.
For antioxidant activity, the presence of phenolic hydroxyl groups is a well-established pharmacophoric requirement. These groups can donate a hydrogen atom to scavenge free radicals. In the case of 9-O-feruloyl-5,5'-dimethoxylariciresinol, the phenolic hydroxyl group on the feruloyl moiety is a key contributor to its antioxidant potential. Furthermore, studies on related flavonoids have identified the 2,6-dihydroxyacetophenone moiety as a potent antioxidant pharmacophore, which shares structural similarities with the substituted aromatic rings in lignans (B1203133). nih.gov
Impact of Specific Substituents on Activity Profiles
The nature and position of substituents on the core structure of 9-O-feruloyl-5,5'-dimethoxylariciresinol have a profound impact on its biological activity profile.
The Feruloyl Moiety: The 9-O-feruloyl group is a critical determinant of the compound's activity. The ester linkage at the C-9 position introduces a point of potential hydrolytic cleavage, which could lead to metabolic activation or deactivation in vivo. The ferulic acid component itself is known to possess antioxidant and anti-inflammatory properties. Overexpression of feruloyl-CoA 6′-hydroxylase 1 (F6′H1), an enzyme involved in feruloyl-CoA metabolism, has been shown to alter cell wall composition, indicating the significance of this moiety in biological systems. frontiersin.org
Methoxy (B1213986) Groups: The two methoxy groups on the lariciresinol (B1674508) core (at the 5 and 5' positions) are crucial for its activity. These groups influence the electronic properties and lipophilicity of the molecule. In SAR studies of other lignans, the presence and position of methoxy groups on the aromatic rings have been shown to modulate cytotoxic and antioxidant activities. For instance, in a series of dihydroguaiaretic acid derivatives, the substitution pattern on the aryl groups, including methoxy and hydroxy groups, was found to be critical for cytotoxicity. nih.gov
The following table summarizes the general impact of key substituents on the biological activity of lignans related to 9-O-feruloyl-5,5'-dimethoxylariciresinol.
| Substituent | Position | General Impact on Activity |
| Feruloyl Group | C-9 | Contributes to antioxidant and anti-inflammatory activity; may influence metabolic stability. |
| Methoxy Groups | C-5, C-5' | Modulate lipophilicity and electronic properties, impacting cytotoxicity and cellular uptake. |
| Phenolic Hydroxyl | Feruloyl Moiety | Essential for antioxidant activity through radical scavenging. |
| Furofuran Core | - | Provides the fundamental scaffold for biological interactions. |
Role of Lignan Core Structure in Mechanistic Interactions
The furofuran lignan core of 9-O-feruloyl-5,5'-dimethoxylariciresinol serves as a rigid scaffold that correctly orients the pendant aryl and feruloyl groups for interaction with biological macromolecules. This core structure is a common feature among a class of natural products with a wide array of biological activities. nih.gov The stereochemistry of the bicyclic ring system is a critical factor, as different stereoisomers often exhibit distinct biological profiles.
The lignan core is implicated in various mechanistic interactions, including the modulation of inflammatory pathways. Lignans have been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. nih.gov This inhibition is thought to be a significant contributor to their anti-inflammatory effects.
Rational Design and Synthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresil Analogues for Enhanced Activity
The rational design of analogues of 9-O-feruloyl-5,5'-dimethoxylariciresinol aims to optimize its therapeutic properties by systematically modifying its structure. This approach relies on an understanding of the SAR to guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic profiles.
One strategy involves the modification of the feruloyl group. By replacing it with other acyl chains or aromatic moieties, it may be possible to enhance the compound's interaction with specific biological targets. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions could lead to increased binding affinity.
Another approach focuses on altering the substitution pattern on the aromatic rings of the lariciresinol core. The synthesis of derivatives with different numbers and positions of hydroxyl and methoxy groups can help to fine-tune the electronic and steric properties of the molecule for optimal activity. For instance, studies on other lignans have shown that increasing the number of hydroxyl groups can enhance antioxidant activity, while modifying the lipophilicity can improve cytotoxic effects. nih.gov
The synthesis of such analogues often involves multi-step chemical processes. For example, the synthesis of various furofuran lignans has been achieved from common intermediates, allowing for the generation of a library of related compounds for biological screening. nih.gov
The following table outlines potential strategies for the rational design of 9-O-feruloyl-5,5'-dimethoxylariciresinol analogues.
| Design Strategy | Rationale | Potential Outcome |
| Modification of the 9-O-acyl group | To explore the influence of the ester group on activity and stability. | Enhanced target-specific interactions and improved metabolic profile. |
| Alteration of aromatic ring substituents | To optimize electronic and steric properties for target binding. | Increased potency and selectivity. |
| Stereochemical modifications | To investigate the importance of the 3D structure for activity. | Identification of more active stereoisomers. |
| Introduction of novel functional groups | To introduce new interaction points with biological targets. | Development of analogues with novel mechanisms of action. |
Computational Chemistry and Molecular Modeling in SAR Prediction
Computational chemistry and molecular modeling are invaluable tools in the study of the SAR of 9-O-feruloyl-5,5'-dimethoxylariciresinol and its analogues. These methods provide insights into the three-dimensional structure of the molecule and its potential interactions with biological targets, thereby guiding the rational design of new compounds.
Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of a series of lignans with their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized analogues, helping to prioritize synthetic efforts. Key molecular descriptors in QSAR models for lignans often include steric, electronic, and hydrophobic parameters.
Molecular docking simulations can be used to predict the binding mode of 9-O-feruloyl-5,5'-dimethoxylariciresinol and its analogues within the active site of a target protein. mdpi.com This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For example, docking studies of other lignans have been used to understand their inhibitory activity against enzymes like acetylcholinesterase. mdpi.com By understanding these interactions, it is possible to design modifications to the lignan structure that enhance binding affinity and, consequently, biological activity.
The use of these computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Pre Clinical Pharmacological Investigations in Research Models
In vitro Metabolism and Biotransformation Pathways
The biotransformation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in preclinical models is anticipated to be a multi-step process involving both host enzymes and the gut microbiota. The primary metabolic reactions would likely include hydrolysis of the ester bond, followed by Phase I and Phase II metabolism of the resulting lignan (B3055560) and ferulic acid components.
Hepatic Enzyme Interaction Studies
While specific studies on 9-O-Feruloyl-5,5'-dimethoxylariciresinol are lacking, research on analogous lignans (B1203133) and ferulic acid indicates significant interaction with hepatic enzymes, particularly the Cytochrome P450 (CYP450) superfamily.
Ester Hydrolysis: The initial and most critical metabolic step for this compound is the hydrolysis of the ester linkage between the 5,5'-dimethoxylariciresinol (B187965) core and the ferulic acid moiety. This reaction can be catalyzed by various carboxylesterases present in the liver, plasma, and intestinal mucosa. Studies on other feruloylated compounds demonstrate that esterases rapidly cleave this bond, releasing the constituent molecules. nih.govmdpi.com The rate of hydrolysis can vary significantly between species, with rodent models often showing higher esterase activity than human systems. mdpi.com
CYP450-Mediated Oxidation: The two primary products of hydrolysis, 5,5'-dimethoxylariciresinol and ferulic acid, would then be subject to Phase I metabolism. Lignans are known substrates for CYP450 enzymes. researchgate.netnih.gov For the 5,5'-dimethoxylariciresinol core, metabolic pathways are likely to involve O-demethylation of the methoxy (B1213986) groups and aromatic or aliphatic hydroxylation, reactions typically catalyzed by enzymes such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govnih.gov Ferulic acid itself is also metabolized by CYPs, though its primary metabolic route is conjugation. nih.gov
Phase II Conjugation: Following Phase I modifications, or directly, the molecule and its metabolites would undergo extensive Phase II conjugation in the liver. The principal conjugation reactions are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). acs.org For ferulic acid, sulfation is a major metabolic pathway in rats. nih.govacs.org The hydroxyl groups on both the lignan and ferulic acid portions are primary sites for these conjugations, which serve to increase water solubility and facilitate excretion. nih.gov
Metabolite Identification and Structural Elucidation
Based on the predicted metabolic pathways, several classes of metabolites would be expected from the biotransformation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Hydrolysis Products:
5,5'-Dimethoxylariciresinol: The core lignan structure resulting from ester bond cleavage.
Ferulic Acid: The phenolic acid released upon hydrolysis.
Phase I Metabolites:
Demethylated Lignans: Products of O-demethylation at the 5 and 5' positions of the lariciresinol (B1674508) core.
Hydroxylated Metabolites: Aromatic hydroxylation on the phenyl rings or aliphatic hydroxylation on the tetrahydrofuran (B95107) ring of the lignan. researchgate.net
Phase II Conjugates:
Glucuronides: Ferulic acid-glucuronide and various glucuronides of 5,5'-dimethoxylariciresinol and its Phase I metabolites.
Sulfates: Ferulic acid-sulfate is a major metabolite found in rats after oral administration of free ferulic acid. acs.org Sulfated conjugates of the lignan portion are also highly probable.
Mixed Conjugates: Sulfoglucuronides of the parent compound or its metabolites. nih.gov
Gut Microbiota-Derived Metabolites:
A significant portion of ingested lignans is not absorbed in the upper gastrointestinal tract and reaches the colon. nih.govmdpi.com Here, the gut microbiota performs extensive biotransformation. The ester bond of 9-O-Feruloyl-5,5'-dimethoxylariciresinol would be readily cleaved by microbial feruloyl esterases. nih.govacs.org The resulting 5,5'-dimethoxylariciresinol would likely undergo demethylation and dehydroxylation by various bacterial species to form the enterolignans, Enterodiol and Enterolactone (B190478) . nih.govresearchgate.netnih.gov These enterolignans are more bioavailable than their plant-based precursors and are considered biologically active. mdpi.com
Table 1: Predicted Metabolites of 9-O-Feruloyl-5,5'-dimethoxylariciresinol
| Metabolite Class | Predicted Compound | Metabolic Pathway | Primary Site of Formation |
|---|---|---|---|
| Hydrolysis Product | 5,5'-Dimethoxylariciresinol | Esterase-mediated hydrolysis | Intestine, Liver, Plasma |
| Hydrolysis Product | Ferulic Acid | Esterase-mediated hydrolysis | Intestine, Liver, Plasma |
| Phase I Metabolite | Demethylated Lariciresinol | CYP450-mediated O-demethylation | Liver |
| Phase II Conjugate | Ferulic Acid-Sulfate | Sulfation (SULTs) | Liver |
| Phase II Conjugate | Ferulic Acid-Glucuronide | Glucuronidation (UGTs) | Liver, Intestine |
| Phase II Conjugate | 5,5'-Dimethoxylariciresinol-Glucuronide | Glucuronidation (UGTs) | Liver |
| Gut Microbiota Metabolite | Enterodiol | Microbial demethylation/dehydroxylation | Colon |
| Gut Microbiota Metabolite | Enterolactone | Microbial oxidation of Enterodiol | Colon |
Pharmacokinetic Profiling in Animal Models (Research-focused)
The pharmacokinetic profile of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in animal models like rats would likely be characterized by poor oral bioavailability of the parent compound, rapid metabolism, and excretion of conjugated and microbially-derived metabolites.
Absorption and Distribution Studies in Laboratory Animals
Absorption: The absorption of the intact ester is expected to be low. Due to its relatively large size and lipophilicity, passive diffusion across the intestinal epithelium would be limited. More likely, the compound undergoes hydrolysis in the gastrointestinal tract, and the resulting smaller molecules, 5,5'-dimethoxylariciresinol and ferulic acid, are absorbed. researchgate.netnih.gov Free ferulic acid is known to be absorbed rapidly, with peak plasma concentrations observed within 30 minutes in rats. acs.orgresearchgate.net The absorption of the lignan moiety would likely be slower and less efficient. Following absorption, these compounds would be transported via the portal vein to the liver for extensive first-pass metabolism. researchgate.net The appearance of enterolignans in plasma typically occurs much later (8-10 hours post-ingestion), consistent with transit to the colon and subsequent microbial metabolism and absorption. nih.gov
Distribution: Pharmacokinetic studies of other lignans, such as anwuligan, in rats have shown rapid and wide distribution into various tissues. nih.gov High concentrations are often found in the liver and kidneys, the primary organs of metabolism and excretion. nih.gov The ability of 9-O-Feruloyl-5,5'-dimethoxylariciresinol or its metabolites to cross the blood-brain barrier is unknown, but for many polyphenols, penetration into the central nervous system is limited. mdpi.com
Excretion Pathways and Clearance Mechanisms
Excretion: The primary route of excretion for the metabolites of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is expected to be through urine and feces. Highly water-soluble glucuronide and sulfate (B86663) conjugates are readily eliminated by the kidneys into the urine. acs.org Less polar metabolites or compounds that are not absorbed would be eliminated in the feces. Enterohepatic circulation, where metabolites are excreted in the bile, deconjugated by gut bacteria, and reabsorbed, is a common feature for lignans and could prolong the residence time of derived metabolites in the body. nih.gov
Clearance: Due to extensive hepatic and microbial metabolism, the systemic clearance of the parent compound is predicted to be high. Studies on other lignans and ferulic acid in rats show rapid clearance from plasma. researchgate.netnih.gov The elimination half-life of the parent compound would likely be short, while the half-lives of the conjugated and microbial metabolites, particularly enterolactone, would be significantly longer, reflecting their formation-rate limited kinetics. researchgate.net
Table 2: Representative Pharmacokinetic Parameters for Related Lignans and Ferulic Acid in Rats
| Compound | Tmax (h) | Oral Bioavailability (%) | Primary Excretion Route | Reference |
|---|---|---|---|---|
| Secoisolariciresinol (B192356) (SECO) | ~1.0 | 25% | Urine/Feces (as metabolites) | researchgate.net |
| Enterodiol (ED) | ~8-12 | <1% (from precursor) | Urine (as conjugates) | nih.govresearchgate.net |
| Anwuligan | ~0.5 (i.g.) | 16.2% | Bile/Feces | nih.gov |
| Ferulic Acid (Free) | ~0.5 | High (but rapidly metabolized) | Urine (as conjugates) | acs.orgresearchgate.net |
Note: This table presents data from different studies on related compounds to illustrate expected pharmacokinetic behavior and is not direct data for 9-O-Feruloyl-5,5'-dimethoxylariciresinol.
Mechanistic Studies of Bioavailability and Systemic Exposure
The systemic exposure to 9-O-Feruloyl-5,5'-dimethoxylariciresinol itself is likely to be very low due to several mechanistic barriers:
Ester Hydrolysis: The lability of the feruloyl ester bond in the gastrointestinal tract and during first-pass metabolism is a major determinant of the low bioavailability of the parent compound. nih.gov
First-Pass Metabolism: Extensive Phase I and Phase II metabolism in the enterocytes and hepatocytes significantly reduces the amount of the aglycone (5,5'-dimethoxylariciresinol) and free ferulic acid reaching systemic circulation. researchgate.net
Gut Microbiota Transformation: The conversion of the unabsorbed lignan portion into enterolignans in the colon fundamentally alters the nature of the compounds that are ultimately absorbed systemically. nih.govmdpi.com The efficiency of this conversion can vary significantly between individuals based on the composition of their gut microbiota, leading to large inter-individual differences in systemic exposure to enterolactone and enterodiol. nih.gov
Advanced Analytical and Bioanalytical Research for 9 O Feruloyl 5,5 Dimethoxylariciresil
Development of High-Throughput Screening Assays for Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid evaluation of large numbers of compounds for a specific biological activity. nih.gov While specific HTS assays dedicated exclusively to 9-O-Feruloyl-5,5'-dimethoxylariciresinol are not extensively documented in publicly available literature, the development of such assays can be conceptualized based on its known biological activities and the general principles of HTS. numberanalytics.com
Given that lignans (B1203133) and neolignans from Lindera species have demonstrated anti-inflammatory properties, a primary focus for HTS assay development would be in this therapeutic area. mdpi.comnih.gov For instance, cell-based assays that measure the inhibition of key inflammatory mediators would be highly relevant. Such assays could be designed to monitor the activity of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or to quantify the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6) in response to an inflammatory stimulus. researchgate.net
The general workflow for developing an HTS assay for a compound like 9-O-Feruloyl-5,5'-dimethoxylariciresinol would involve several key stages:
Assay Design and Optimization: This includes selecting an appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies), optimizing cell seeding density, and determining the optimal concentration of the inflammatory stimulus (e.g., lipopolysaccharide).
Miniaturization: Assays are typically miniaturized to 96-, 384-, or even 1536-well plate formats to reduce reagent consumption and increase throughput.
Automation: The use of robotic liquid handling systems and automated plate readers is essential for the high-throughput nature of the screening.
Data Analysis and Hit Identification: Robust statistical methods are employed to identify "hits"—compounds that exhibit a statistically significant and reproducible effect in the assay.
A hypothetical HTS campaign for 9-O-Feruloyl-5,5'-dimethoxylariciresinol could involve screening a library of natural product extracts or pure compounds to identify those that inhibit nitric oxide (NO) production in stimulated macrophages, a common indicator of anti-inflammatory activity.
Quantitative Analysis in Complex Biological and Botanical Matrices
The accurate quantification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in complex matrices such as plant extracts and biological fluids is essential for pharmacokinetic studies, quality control of herbal preparations, and understanding its distribution within the source organism. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of trace analysis due to its high sensitivity and selectivity.
LC-MS/MS Method Development for Trace Analysis
The development of a robust LC-MS/MS method for 9-O-Feruloyl-5,5'-dimethoxylariciresinol would involve the optimization of several key parameters.
Sample Preparation: Extraction of the analyte from the matrix is a critical first step. For botanical samples like the stems of Lindera obtusiloba, this would typically involve solvent extraction, potentially followed by solid-phase extraction (SPE) to remove interfering substances. For biological fluids like plasma or urine, protein precipitation or liquid-liquid extraction would be necessary prior to SPE cleanup.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique for lignans and neolignans. A C18 column is typically used with a mobile phase gradient consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
Mass Spectrometric Detection: Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the necessary selectivity for quantification in complex matrices. This involves selecting a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) and one or more product ions generated through collision-induced dissociation. While the exact MRM transitions for 9-O-Feruloyl-5,5'-dimethoxylariciresinol would need to be determined empirically, they would be based on the fragmentation pattern of the molecule.
A hypothetical LC-MS/MS method for the analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is outlined in the table below.
| Parameter | Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Hypothetical Precursor Ion [M-H]⁻ | To be determined |
| Hypothetical Product Ions | To be determined |
Validation of Analytical Methods for Research Applications
Once an analytical method is developed, it must be validated to ensure that it is fit for its intended purpose. nih.govyoutube.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters are summarized in the following table. nih.govresearchgate.netyoutube.com
| Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery experiments. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
For a research application, the validation would demonstrate that the LC-MS/MS method is reliable for quantifying 9-O-Feruloyl-5,5'-dimethoxylariciresinol in the specified matrices.
Metabolomics and Fluxomics Approaches in Compound Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, metabolomics can provide a snapshot of the metabolic state of the source organism, Lindera obtusiloba, and help to understand the biosynthetic pathway leading to this compound. nih.govnih.gov
LC-MS-based untargeted metabolomics can be used to generate a comprehensive metabolic profile of Lindera obtusiloba extracts. By comparing the metabolic profiles of different plant tissues (e.g., leaves, stems, roots) or plants grown under different conditions, it may be possible to identify metabolites that are correlated with the production of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. This can provide clues about its biosynthetic precursors and related downstream products.
Fluxomics takes this a step further by aiming to measure the rates of metabolic reactions in a biological system. While technically challenging, stable isotope labeling experiments can be designed to trace the flow of atoms from central metabolism (e.g., from labeled glucose or phenylalanine) into the lignan (B3055560) and neolignan biosynthetic pathways. researchgate.net This would provide quantitative data on the flux through different branches of the pathway and could help to identify rate-limiting steps in the production of 9-O-Feruloyl-5,5'-dimethoxylariciresinol. Such information would be invaluable for metabolic engineering efforts aimed at increasing the yield of this compound in its native plant or in a heterologous host.
The integration of metabolomic and fluxomic data can provide a systems-level understanding of the biosynthesis and regulation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, paving the way for its sustainable production and further pharmacological investigation.
Future Research Trajectories and Academic Significance
Unexplored Biological Activities and Mechanistic Niches
Initial research has identified that 9-O-Feruloyl-5,5'-dimethoxylariciresinol exhibits anti-allergic inflammatory effects by inhibiting histamine (B1213489) release from mast cells and displays cytotoxicity against a small panel of human tumor cell lines. chemfaces.com However, these findings only scratch the surface of its potential biological activities. The structural complexity of this 7,9'-epoxylignan, featuring both a lariciresinol (B1674508) core and a feruloyl moiety, suggests a multitude of potential interactions with biological systems that are yet to be explored.
Future investigations could delve into its potential as an antiviral, antibacterial, or antifungal agent, given that many lignans (B1203133) possess such properties. Furthermore, its antioxidant capabilities, a common feature of phenolic compounds, warrant a more in-depth analysis beyond preliminary assumptions. techscience.comnih.gov The presence of multiple methoxy (B1213986) and hydroxyl groups suggests that it could be a potent free radical scavenger. techscience.com Mechanistically, research could focus on identifying the specific cellular targets and signaling pathways modulated by this compound to elicit its anti-inflammatory and cytotoxic effects. For instance, its impact on key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or its role in inducing apoptosis in cancer cells through specific caspase pathways, remains to be elucidated.
Potential as a Research Probe for Biological Pathways
The unique chemical architecture of 9-O-Feruloyl-5,5'-dimethoxylariciresinol makes it a candidate for development as a chemical probe to investigate complex biological pathways. While no studies have yet utilized this specific compound as a probe, the principle of using natural products to explore cellular functions is well-established. nih.gov Its ability to interact with specific cellular components could be harnessed to study signaling cascades involved in inflammation, cell proliferation, and other physiological and pathological processes. nih.gov
For example, if its cytotoxic activity is found to be highly specific to a particular cancer cell line, radiolabeled or fluorescently tagged derivatives of the compound could be synthesized. These modified molecules would allow researchers to track its distribution within cells, identify its binding partners, and illuminate the functional consequences of these interactions. Such studies could provide valuable insights into the vulnerabilities of cancer cells and potentially uncover novel therapeutic targets. The development of semi-synthetic derivatives could also generate a library of related compounds with varied potencies and selectivities, further enhancing their utility as research tools. nih.govresearchgate.net
Integration into Systems Biology and Network Pharmacology Studies
The era of "one-target, one-drug" is gradually giving way to a more holistic understanding of pharmacology, where the effects of a compound are analyzed across a network of interactions. nih.gov Systems biology and network pharmacology are powerful computational approaches that can predict the multiple targets of a compound and its potential effects on various biological pathways. nih.govresearchgate.net While 9-O-Feruloyl-5,5'-dimethoxylariciresinol has not yet been the subject of such in-depth computational analysis, its integration into these studies is a logical and crucial next step.
By inputting the structure of 9-O-Feruloyl-5,5'-dimethoxylariciresinol into various databases and predictive software, researchers can generate a virtual interaction network of potential protein targets. rsc.org This network can then be cross-referenced with disease-associated pathways to generate hypotheses about its therapeutic potential for a wide range of conditions beyond inflammation and cancer. nih.gov For instance, such an analysis might suggest its relevance in neurodegenerative diseases, metabolic disorders, or cardiovascular conditions, which are areas where other lignans have shown promise. tandfonline.comresearchgate.net These computational predictions would then guide and prioritize future experimental validations, making the research process more efficient and targeted.
Advances in Sustainable Bioproduction and Semi-Synthesis for Research Purposes
A significant bottleneck in the study of many natural products is their low abundance in natural sources. To facilitate comprehensive research on 9-O-Feruloyl-5,5'-dimethoxylariciresinol, the development of sustainable production methods is paramount. Biotechnological approaches, such as plant cell culture or microbial fermentation, offer a promising alternative to extraction from wild or cultivated plants. techscience.com The biosynthetic pathway of lignans generally starts from the amino acid phenylalanine, proceeding through a series of enzymatic steps to form the basic lignan (B3055560) skeleton. mdpi.comnih.gov
Further research is needed to elucidate the specific enzymes involved in the later stages of 9-O-Feruloyl-5,5'-dimethoxylariciresinol biosynthesis, particularly the feruloyltransferase that attaches the ferulic acid moiety and the O-methyltransferases responsible for the specific methylation pattern. Identifying and cloning the genes encoding these enzymes would enable their transfer into a microbial host like E. coli or yeast for heterologous production. uni-duesseldorf.de Additionally, feruloyl esterases, enzymes that can catalyze the formation of ester bonds between polysaccharides and phenolic acids, could be explored for the enzymatic synthesis of this compound. researchgate.netnih.govresearchgate.net
Semi-synthesis also presents a viable strategy, where a more abundant natural precursor, such as lariciresinol, could be chemically or enzymatically modified to yield 9-O-Feruloyl-5,5'-dimethoxylariciresinol. researchgate.net This approach could provide a more scalable and cost-effective source of the compound for extensive biological and pharmacological testing.
Collaborative and Interdisciplinary Research Opportunities in Lignan Chemistry
The multifaceted nature of research on a compound like 9-O-Feruloyl-5,5'-dimethoxylariciresinol necessitates a highly collaborative and interdisciplinary approach. frontiersin.org Progress in this field will be significantly accelerated by fostering partnerships between experts in various disciplines.
| Discipline | Contribution to Research on 9-O-Feruloyl-5,5'-dimethoxylariciresinol |
| Phytochemistry | Isolation, purification, and structural elucidation of the compound and its analogs from natural sources. |
| Synthetic Organic Chemistry | Development of methods for the total synthesis and semi-synthesis of the compound and its derivatives for structure-activity relationship studies. |
| Biochemistry & Enzymology | Identification and characterization of the biosynthetic enzymes involved in its formation and its metabolic fate in biological systems. |
| Molecular & Cellular Biology | Elucidation of the mechanisms of action at the cellular and molecular level, including the identification of protein targets and modulation of signaling pathways. |
| Pharmacology | In vitro and in vivo evaluation of its biological activities and potential therapeutic applications. |
| Computational Biology & Bioinformatics | Application of systems biology and network pharmacology approaches to predict biological targets and pathways, and to analyze large datasets. nih.gov |
| Biotechnology | Development of sustainable bioproduction methods using plant cell cultures or microbial fermentation. |
Such collaborations will be instrumental in bridging the gap from the initial discovery of this lignan to a comprehensive understanding of its chemical, biological, and therapeutic potential, ultimately paving the way for its potential application in medicine and as a tool for scientific discovery. mdpi.comnih.govyoutube.comnih.gov
Q & A
Q. What are the primary methodologies for isolating 9-O-Feruloyl-5,5'-dimethoxylariciresinol from natural sources?
The compound is typically isolated via chromatographic techniques (e.g., column chromatography, HPLC) from plant extracts, such as Zanthoxylum nitidum (两面针). Structural characterization relies on spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) to assign stereochemistry and substituent positions (e.g., NOE correlations confirm spatial arrangements like H-7′ orientation relative to H-8/H-8′) .
- Mass Spectrometry (MS) for molecular weight confirmation (596.62 g/mol, C32H36O11) and fragmentation patterns .
- X-ray crystallography (if crystalline) for absolute configuration determination.
Q. What basic biological activities have been reported for this compound?
Key findings include:
- Anti-inflammatory activity : Inhibition of histamine release from mast cells, suggesting modulation of allergic inflammation pathways .
- Cytotoxicity : ED50 values of 9.86–12.68 µg/mL against human tumor cell lines, though the specific lines tested are not detailed in available literature .
- Structural analogs : Related lignans (e.g., 5,5'-dimethoxylariciresinol) show similar bioactivity, implying the feruloyl moiety may enhance potency .
Advanced Research Questions
Q. How can researchers design experiments to validate the anti-inflammatory mechanisms of 9-O-Feruloyl-5,5'-dimethoxylariciresinol?
- In vitro models : Use IgE-sensitized RBL-2H3 mast cells to measure histamine release post-treatment. Include positive controls (e.g., dexamethasone) and dose-response curves (1–50 µM) to establish IC50 values .
- Pathway analysis : Employ Western blotting or ELISA to assess downstream mediators (e.g., NF-κB, TNF-α) in RAW 264.7 macrophages exposed to LPS + compound .
- Specificity testing : Compare activity against structurally similar lignans (e.g., 9′-O-(E)-feruloyl-5′-methoxylariciresinol) to identify critical functional groups .
Q. How should researchers address discrepancies in cytotoxicity data across studies?
Variations in ED50 values (e.g., 9.86 vs. 12.68 µg/mL) may arise from:
- Cell line heterogeneity : Test across a broader panel (e.g., NCI-60) to identify lineage-specific sensitivity.
- Purity considerations : Validate compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may affect viability assays .
- Assay conditions : Standardize incubation times (48–72 hours) and use ATP-based assays (e.g., CellTiter-Glo) for consistency .
Q. What strategies are recommended for elucidating the compound’s pharmacokinetic properties?
- ADME profiling : Use Caco-2 monolayers to assess intestinal permeability and LC-MS/MS to measure plasma stability in rodent models.
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites via high-resolution MS .
- Pharmacophore modeling : Compare with structurally related lignans (e.g., arctigenin) to predict metabolic hotspots susceptible to glucuronidation/sulfation .
Q. How can researchers optimize the synthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol for structure-activity relationship (SAR) studies?
- Semi-synthesis : Start with 5,5'-dimethoxylariciresinol (isolated from plant sources) and perform regioselective feruloylation using lipase-catalyzed esterification .
- Analytical validation : Confirm reaction success via ¹H-NMR (feruloyl proton signals at δ 7.1–7.5 ppm) and HPLC-DAD (λ = 320 nm for phenolic absorption) .
Methodological Considerations
Q. What are the best practices for ensuring reproducibility in bioactivity assays?
- Standardize sourcing : Use authenticated plant material (e.g., Zanthoxylum nitidum with voucher specimens) to minimize phytochemical variability .
- Control for degradation : Store the compound at -80°C in anhydrous DMSO and confirm stability via periodic LC-MS checks .
- Data reporting : Include full experimental details (cell passage number, serum concentration, assay plate type) in publications .
Q. How can computational tools enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
